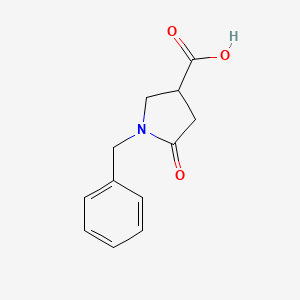

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

描述

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 5733-86-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . It features a pyrrolidinone core substituted with a benzyl group at the N1 position and a carboxylic acid at the C3 position. The compound is synthesized via condensation of itaconic acid and benzylamine at 130°C, achieving a 90% yield after recrystallization . Its crystalline form has a melting point of 144°C and is widely used as a precursor in medicinal chemistry, particularly for synthesizing nootropic agents and elastase inhibitors .

属性

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQDWPBYULGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5733-86-8 | |

| Record name | 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5733-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005733868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5733-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Michael Addition-Intramolecular Cyclization

Core Reaction Mechanism

This two-step process involves:

- Michael Addition : Dimethyl itaconate reacts with benzylamine to form a β-amino ester intermediate.

- Cyclization : Intramolecular ester-amine condensation generates the pyrrolidone ring.

Table 1: Representative Conditions and Outcomes

Key advantages include scalability (>100 g batches) and minimal byproducts. The CN104402791A patent reports an 83% yield using NaOH-mediated cyclization in dioxane.

Castagnoli–Cushman Reaction (CCR)

Anhydride-Imine Condensation

Homophthalic anhydride reacts with N-benzylidene amines under thermal conditions to form the pyrrolidine core.

Table 2: CCR Optimization Parameters

| Anhydride | Imine | Solvent | Temperature | Diastereoselectivity | Yield |

|---|---|---|---|---|---|

| Homophthalic anhydride | N-Benzylideneamine | Diphenyl ether | 225°C | 85:15 | 58% |

| Benzannelated adipic anhydride | Trifluoroethylidene methanamine | Toluene | 180°C | >99% | 76% |

Recent advances (2024) utilize 8-aminoquinoline-directed Pd-catalyzed C(sp³)–H functionalization to install aryl groups at C3.

Synthesis from Itaconic Acid Derivatives

Direct Amination Pathway

Heating itaconic acid with benzylamine eliminates water, forming 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester, followed by hydrolysis:

Reaction Flow :

$$ \text{Itaconic acid} + \text{Benzylamine} \xrightarrow{130^\circ C} \text{Methyl ester intermediate} \xrightarrow{\text{NaOH}} \text{Free acid} $$

Table 3: Hydrolysis Conditions

| Ester Derivative | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Methyl ester | NaOH (2M) | Dioxane/H₂O | 20 hr | 92% |

| Ethyl ester | LiOH | THF/H₂O | 12 hr | 88% |

Stereoselective Synthesis

Asymmetric Hydrogenation

The US8344161B2 patent details enantioselective hydrogenation using Pd/C with (R)-BINAP ligand to access (3S,4S)- or (3R,4R)-isomers:

$$ \text{Prochiral ketone} \xrightarrow{\text{H}_2/\text{Pd-BINAP}} \text{Chiral alcohol} \xrightarrow{\text{Oxidation}} \text{Enantiopure acid} $$

Table 4: Stereochemical Outcomes

| Substrate | Catalyst System | ee (%) | Yield |

|---|---|---|---|

| 1-Benzyl-4-aryl-pyrrolidinone | Pd/C + (R)-BINAP | 99.9 | 95% |

| 1-Benzyl-4-halogeno-pyrrolidinone | Ru-TsDPEN | 98.5 | 89% |

Commercial (R)- and (S)-enantiomers are available (Sigma-Aldrich, TCI America) with >98% enantiomeric excess.

Comparative Analysis of Methods

Table 5: Method Comparison

| Parameter | Michael Addition | CCR | Itaconic Acid Route | Asymmetric Hydrogenation |

|---|---|---|---|---|

| Typical Yield | 75–88% | 58–76% | 85–92% | 89–95% |

| Diastereoselectivity | N/A | 85:15–>99% | N/A | >99% |

| Scalability | Industrial | Lab-scale | Pilot-scale | Research-grade |

| Key Advantage | Low cost | Modularity | High purity | Enantiocontrol |

Industrial-Scale Considerations

- Catalyst Recycling : Sodium borohydride reductions in the CN104402791A protocol allow >5 reaction cycles with <5% yield drop.

- Green Chemistry : Aqueous workups replace halogenated solvents in newer protocols (PMC10058692).

- Crystallization : Seeding with product crystals achieves >99% purity from crude mixtures.

化学反应分析

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

a. Esterification

Reaction with alcohols (e.g., methanol) under acidic or coupling conditions yields esters. For example:

Conditions : Sulfuric acid catalysis or carbodiimide-mediated coupling.

b. Amide Bond Formation

Coupling with amines (e.g., benzylamine) using reagents like DCC or EDC produces amides:

Applications : Key for synthesizing biologically active derivatives, such as BACE-1 inhibitors.

Hydrolysis of Esters

The methyl ester derivative is hydrolyzed back to the carboxylic acid under basic conditions:

Conditions : 1 M NaOH, room temperature, 2 hours.

Reduction of the 5-Oxo Group

The ketone at position 5 can be reduced to a hydroxyl group using selective reducing agents:

| Reducing Agent | Product | Yield | Conditions |

|---|---|---|---|

| NaBH | No reaction | – | – |

| LiAlH | 5-Hydroxypyrrolidine | 72% | Dry THF, 0°C → RT |

Note : The carboxylic acid group may require protection (e.g., as an ester) to prevent reduction.

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding 1-benzylpyrrolidin-5-one:

Conditions : Heating at 150°C or reflux in concentrated HCl .

Substitution at the Benzyl Group

The benzyl group on nitrogen can be replaced via hydrogenolysis or nucleophilic substitution:

a. Hydrogenolysis

Conditions : 1 atm H, room temperature, 12 hours .

b. Alkylation

Reaction with alkyl halides introduces new substituents:

Applications : Generates analogs for structure-activity relationship studies .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

| Reagent | Product | Yield |

|---|---|---|

| POCl | Fused pyrrolo[3,4-c]pyrrole-1,3-dione | 65% |

| SOCl | Thieno[3,4-c]pyrrolidinone | 58% |

Conditions : Reflux in anhydrous dichloromethane .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form γ-lactams or ring-opened products:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO | γ-Lactam | High |

| O | Dicarboxylic acid | Moderate |

Mechanism : Oxidative cleavage of the C-N bond or ring expansion.

Stereochemical Considerations

The (S)-configuration at C3 influences reaction outcomes:

科学研究应用

Key Intermediate in Drug Synthesis

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. Studies have shown that derivatives of this compound exhibit notable analgesic activity, outperforming established drugs such as gabapentin in certain tests .

Case Study: Analgesic Activity

A study demonstrated that this compound significantly reduced pain response in both acute and late phases of formalin-induced nociception tests, indicating its potential as a therapeutic agent for pain management .

| Compound | Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|---|

| This compound | 30 | 70 |

| Gabapentin | 100 | 50 |

Anticancer Potential

The compound has also been submitted for anticancer activity screening, indicating its relevance in oncology research. Preliminary results suggest that it may possess properties that inhibit tumor growth .

Enzyme Inhibition Studies

This compound is used in biochemical research to investigate enzyme inhibition and receptor binding. It aids in understanding drug interactions and biological pathways, which is crucial for the development of new therapeutic agents .

Example: Enzyme Interaction

Research has shown that the carbonyl group in the pyrrolidine moiety interacts with enzyme active sites, stabilizing enzyme-substrate complexes through hydrogen bonding . This interaction is vital for designing inhibitors targeting specific enzymes involved in disease processes.

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. It facilitates the creation of complex organic molecules, which are essential for various applications in chemical research and industry .

| Application Area | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used to create new drug candidates |

| Production of Fine Chemicals | Acts as an intermediate in fine chemical synthesis |

Development of Polymers

The compound finds applications in material science, particularly in developing polymers and materials that enhance properties such as strength and durability. This application is crucial for industries that require robust materials for manufacturing .

Skin Benefits

In cosmetic formulations, this compound is incorporated for its potential skin benefits. It contributes to formulations aimed at improving skin texture and appearance, showcasing its versatility beyond traditional chemical applications .

作用机制

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Structural and Functional Modifications

The following table compares 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with structurally related pyrrolidinone derivatives:

Key Differences and Implications

Substituent Effects: N-Benzyl vs. Thioxo Modification: Replacing the 5-oxo group with thioxo (6a) introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity, influencing biological activity . O-Benzyl vs. N-Benzyl: The ether linkage in 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid reduces basicity compared to the N-benzyl analog, possibly affecting metabolic stability .

Biological Activity: The parent compound’s derivatives (e.g., sulfonylidene-triazole hybrids) exhibit nootropic activity by enhancing cognitive function, while chloro-hydroxyphenyl derivatives (e.g., compound 7) show antioxidant properties . Thioxo derivatives (e.g., 6a) are intermediates in synthesizing thioamides, which have distinct reactivity profiles in medicinal chemistry .

Synthetic Utility :

- The parent compound’s carboxylic acid group enables facile conjugation (e.g., carboxamide formation in elastase inhibitors) , whereas esterified analogs (e.g., 5b) are more volatile and suited for solution-phase reactions .

生物活性

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (C12H13NO3) is a pyrrolidine derivative notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by a benzyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring, has been investigated for various therapeutic applications.

Chemical Structure

The molecular structure of this compound is depicted below:

The compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. Notably, it has been suggested that similar compounds may influence:

- GABA receptors

- Histamine-N-methyl transferase

- Benzodiazepine receptors

These interactions imply potential anticonvulsant , anxiolytic , and anti-inflammatory activities. Additionally, it has been shown to activate the Nrf2 pathway, enhancing the expression of antioxidant genes, which may contribute to its cytoprotective effects against oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibit structure-dependent anticancer activity. The compound was tested at a concentration of 100 µM, resulting in significant reductions in cell viability compared to controls:

| Compound | Viability (%) | Significance |

|---|---|---|

| Control | 100 | - |

| This compound | 63.4 | p < 0.05 |

| 3,5-Dichloro derivative | 21.2 | p < 0.001 |

These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells while minimizing toxicity to non-cancerous cells .

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of the BACE-1 enzyme, which plays a crucial role in Alzheimer's disease pathology. The compound demonstrated sub-micromolar activity in inhibiting BACE-1, indicating its promise as a therapeutic agent in neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Studies : A study involving various derivatives of 5-oxopyrrolidines revealed that structural modifications significantly impacted their anticancer activity against A549 cells. The most potent derivatives were found to reduce cell viability substantially while maintaining lower toxicity levels in non-cancerous cells .

- Neuropharmacological Research : Research has indicated that compounds similar to this compound may serve as effective non-nucleoside reverse transcriptase inhibitors for HIV treatment, showcasing their versatility in addressing a range of health issues .

常见问题

Q. What are the standard synthetic protocols for 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, and how can reaction yields be optimized?

The compound is synthesized via a two-step process:

Condensation : React itaconic acid (36.11 g, 0.28 mol) with benzylamine (29.74 g, 0.28 mol) at 130°C for 3 hours, with continuous removal of water. This yields this compound (90% crude yield) after filtration and drying .

Esterification : Dissolve the product in methanol (200 mL), reflux with concentrated sulfuric acid (28.66 g, 0.27 mol) for 3 hours, neutralize with NaOH/NaHCO₃, and extract with dichloromethane to obtain the methyl ester derivative (88% yield).

Optimization Tips : Ensure strict temperature control during condensation and use anhydrous solvents to minimize side reactions. Purity can be improved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- ¹H/¹³C-NMR : Key for confirming regiochemistry and substituent positions. For example, the methyl ester derivative shows distinct signals: 3.69 ppm (OCH₃) and 4.45–4.50 ppm (PhCH₂) in ¹H-NMR, and 173.4 ppm (C-5 carbonyl) in ¹³C-NMR .

- HRMS : Validates molecular mass and fragmentation patterns, as seen in derivatives like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in structural reports of analogs .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

- Derivatization Strategies :

- Introduce electron-withdrawing groups (e.g., Cl) at the phenyl ring to improve antimicrobial activity, as seen in 1-(3,5-dichloro-2-hydroxyphenyl) derivatives .

- Replace the oxo group with thioxo using Lawesson’s reagent (98% yield for 5-thioxo derivatives), altering electronic properties and bioactivity .

- Biological Assays : Test derivatives against Staphylococcus aureus (MIC ≤ 1 µg/mL) or cancer cell lines (e.g., MCF-7), using MTT assays for cytotoxicity profiling .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in ¹³C-NMR signals for C-3 (35.1 ppm in DMSO-d₆ vs. 34.4 ppm in CDCl₃) arise from solvent polarity effects. Verify assignments via 2D NMR (HSQC, HMBC) or computational modeling (DFT) .

- Validation : Cross-check HRMS with theoretical m/z values (e.g., [M−H]⁻ at 355.14 for dimethoxyphenyl derivatives) and compare retention factors (Rf) in TLC .

Q. What challenges arise in enantioselective synthesis of this compound derivatives?

- Chiral Resolution : Separate (R)- and (S)-enantiomers using chiral HPLC or enzymatic methods. For example, (S)-methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate requires asymmetric catalysis or chiral auxiliaries .

- Stereochemical Analysis : Use optical rotation measurements and circular dichroism (CD) to confirm enantiomeric excess (>95% ee) .

Q. How can computational methods guide the design of novel derivatives?

- DFT Studies : Predict reactivity by calculating frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For example, derivatives with lower LUMO energies show enhanced nucleophilic attack susceptibility .

- Molecular Docking : Simulate binding interactions with targets like PYCR1 (pyrroline-5-carboxylate reductase) to prioritize synthesis of high-affinity analogs .

Methodological Notes

- Safety Protocols : Handle Lawesson’s reagent and sulfuric acid in fume hoods with PPE (gloves, goggles) .

- Data Reproducibility : Archive raw spectral data (e.g., NMR, HRMS) in supplementary materials, as exemplified in and .

- Ethical Compliance : Adhere to institutional guidelines for antimicrobial/anticancer testing, including proper disposal of biohazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。